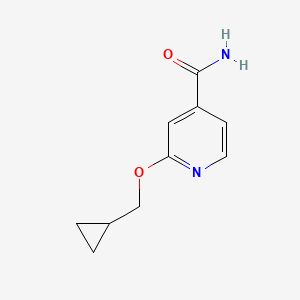
2-(Cyclopropylmethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isonicotinamide, a compound related to “2-(Cyclopropylmethoxy)isonicotinamide”, has been reported . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as FTIR-ATR, 1 H- and 13 C { 1 H}-NMR spectroscopies, and single crystal X-ray diffraction method .Chemical Reactions Analysis
Isonicotinamide, a compound related to “this compound”, has been observed to exhibit pressure-induced superelastic behaviour . This behaviour is due to the reversible single-crystal to single-crystal transformation exhibited by the system .Applications De Recherche Scientifique
Cyclisation and Spirocyclic Compounds
Research by Brice and Clayden (2009) highlights the cyclisation of isonicotinamides, like 2-(Cyclopropylmethoxy)isonicotinamide, with N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents. This process is induced by an electrophile, resulting in the formation of spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised. Such compounds have potential applications in the synthesis of complex organic molecules with unique properties (H. Brice & J. Clayden, 2009).
Co-Crystallization and Material Science
Lemmerer and Fernandes (2012) explored the co-crystallization of isonicotinamide with various cyclic carboxylic acids, demonstrating the vast potential of isonicotinamide derivatives in forming co-crystals with different stoichiometries and structural properties. These co-crystals can be used in material science for creating materials with tailored properties, such as enhanced stability, solubility, or novel functionalities (A. Lemmerer & M. Fernandes, 2012).
Imaging Agents in Medical Research
Gao, Wang, and Zheng (2017) synthesized derivatives of this compound for use as potential PET imaging agents, targeting the GSK-3 enzyme in Alzheimer's disease. This application signifies the compound's relevance in developing diagnostic tools for neurodegenerative diseases, showcasing its versatility beyond traditional chemical applications (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that isonicotinamide, a related compound, functions as a component of the coenzyme nad . This suggests that 2-(Cyclopropylmethoxy)isonicotinamide may also interact with similar biochemical pathways.
Mode of Action
Studies on isoniazid, another related compound, have shown that its reactivity can be modulated by metal coordination chemistry
Analyse Biochimique
Biochemical Properties
It is known that isonicotinamide, a related compound, can form cocrystals with alkanediacids . This suggests that 2-(Cyclopropylmethoxy)isonicotinamide may also interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds such as isonicotinamide have been shown to exhibit superelastic behavior in certain conditions . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that isonicotinamide, a related compound, can undergo pressure-induced superelastic behavior . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isonicotinamide, a related compound, can exhibit specific polymorphic forms in specific solvents . This suggests that this compound may also exhibit changes in its effects over time, potentially involving stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that isonicotinamide, a related compound, can be involved in one-carbon metabolism and contribute to nucleotide biosynthesis . This suggests that this compound may also be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is known that isonicotinamide, a related compound, can form specific polymorphic forms in specific solvents . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner .
Subcellular Localization
It is known that isonicotinamide, a related compound, can be an endogenous metabolite of peroxisomes . This suggests that this compound may also be localized in specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)8-3-4-12-9(5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHKXQPTHMGDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

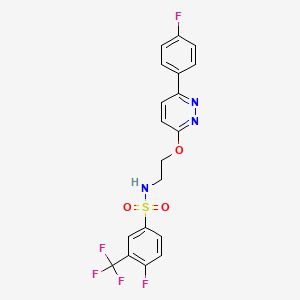
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-3-nitrobenzamide](/img/structure/B2877914.png)
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2877917.png)
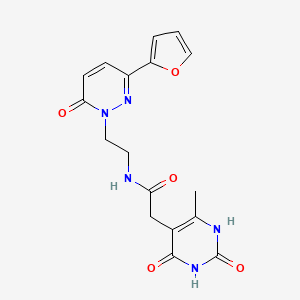

![(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B2877921.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2877922.png)
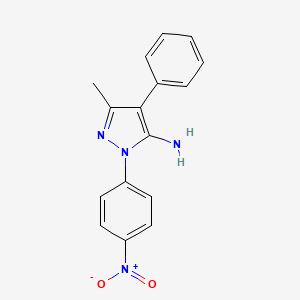
![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)
![5-(3-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2877927.png)
![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)

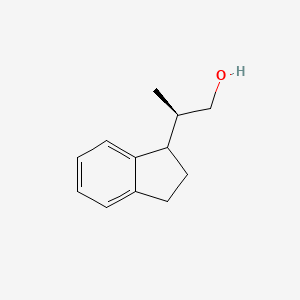
![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)